Levoleucovorin disodium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Levoleucovorin disodium is synthesized from racemic leucovorin, which is a mixture of dextrorotary and levorotary isomers. The levorotary isomer is isolated and converted into its disodium salt form . The synthesis involves the reduction of folic acid to tetrahydrofolic acid, followed by formylation to produce folinic acid. The levorotary isomer is then separated and reacted with sodium ions to form this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis and purification processes. The racemic mixture of leucovorin is subjected to chiral resolution techniques to isolate the levorotary isomer. This is followed by crystallization and conversion to the disodium salt form .

Analyse Chemischer Reaktionen

Metabolic Conversion Pathways

Levoleucovorin undergoes rapid metabolic conversion to its active forms:

-

Primary Metabolite : 5-methyltetrahydrofolic acid (5-methyl-THF), which serves as the active circulating form .

-

Polyglutamation : Intracellularly, levoleucovorin and 5-methyl-THF undergo polyglutamation via folylpolyglutamate synthetase to enhance cellular retention and biological activity .

| Metabolite | Half-life | Key Role |

|---|---|---|

| 5-methyl-THF | 6.8 hours | Bypasses dihydrofolate reductase (DHFR) inhibition |

| Tetrahydrofolate (THF) | 5.1 hours | Precursor for further metabolic steps |

Compatibility Reactions with 5-Fluorouracil (5-FU)

This compound’s sodium salt formulation enables stable co-administration with 5-FU in IV admixtures, unlike calcium-based formulations. Key findings from stability studies:

This compatibility allows simultaneous infusion in metastatic colorectal cancer treatment .

Stability and Reconstitution Chemistry

This compound’s stability during preparation and administration is critical:

-

Reconstitution : Stable in 0.9% NaCl (up to 12 hours at room temperature) and 5% dextrose (up to 4 hours) .

-

pH Sensitivity : Sodium-based formulation resists precipitation in low-pH 5-FU solutions, unlike calcium salts .

| Solution Type | Stability | Critical Note |

|---|---|---|

| 0.9% NaCl | 12 hours (room temperature) | Aseptic technique required |

| 5% Dextrose | 4 hours (room temperature) | Avoid solutions with preservatives |

Biochemical Reaction with Thymidylate Synthase

Levoleucovorin enhances 5-FU’s antitumor effects by stabilizing the FdUMP-thymidylate synthase complex:

FdUMP+Levoleucovorin→Stabilized FdUMP-TS complex

This inhibits DNA synthesis, increasing 5-FU’s therapeutic efficacy .

Structural and Stereochemical Considerations

The compound’s stereochemistry (6S configuration) ensures its pharmacological activity:

-

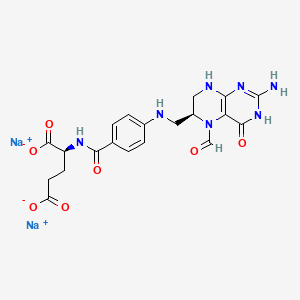

IUPAC Name : Disodium (2S)-2-[[4-[[(6S)-2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioate .

-

Key Functional Groups : Contains a pteridine ring, glutamate moiety, and benzamide group, enabling folate cofactor activity .

Degradation and Excretion

Levoleucovorin is excreted renally as unchanged drug and metabolites. No significant hepatic metabolism occurs, emphasizing its direct renal clearance .

Wissenschaftliche Forschungsanwendungen

Rescue Therapy After High-Dose Methotrexate

Levoleucovorin is indicated as a rescue therapy following high-dose methotrexate administration, particularly in osteosarcoma treatment. The compound mitigates the toxic effects associated with methotrexate overdose or impaired elimination, ensuring patient safety and improving outcomes .

Dosage Guidelines:

Combination Chemotherapy with 5-Fluorouracil

In patients with advanced metastatic colorectal cancer, levoleucovorin is used in combination with 5-FU to enhance therapeutic efficacy. This combination has become a standard treatment protocol due to levoleucovorin's ability to stabilize the binding of 5-FU metabolites to thymidylate synthase, thereby increasing the drug's cytotoxic effects on cancer cells .

Efficacy Studies:

- Multiple Phase III clinical trials have demonstrated that levoleucovorin enhances the response rates and survival outcomes when used alongside fluoropyrimidines compared to regimens without levoleucovorin .

Safety and Efficacy

Clinical studies indicate that levoleucovorin is well-tolerated with a safety profile comparable to that of racemic leucovorin. It has been shown to be effective across various cancer types beyond colorectal cancer, including breast and head and neck cancers. The compound's ability to modulate chemotherapy regimens makes it a valuable tool in oncological pharmacotherapy .

Case Studies and Clinical Trials

A review of clinical literature reveals several pivotal studies:

Wirkmechanismus

Levoleucovorin disodium exerts its effects by bypassing the inhibition of dihydrofolate reductase (DHFR) caused by folic acid antagonists like methotrexate . It is rapidly converted to tetrahydrofolate, which is essential for the synthesis of nucleic acids and amino acids . This conversion allows it to act as a cellular replacement for tetrahydrofolate, thereby preventing the toxic effects associated with folate deficiency .

Vergleich Mit ähnlichen Verbindungen

Leucovorin: A racemic mixture of dextrorotary and levorotary isomers.

Folinic Acid: Another name for leucovorin, which includes both isomers.

Uniqueness: Levoleucovorin disodium is unique in that it contains only the pharmacologically active levorotary isomer, making it more effective and reducing the risk of side effects compared to the racemic mixture of leucovorin .

Biologische Aktivität

Levoleucovorin disodium is the active levorotatory isomer of folinic acid, known for its significant role in enhancing the efficacy of chemotherapy, particularly in the treatment of colorectal cancer. This article explores its biological activity, pharmacodynamics, clinical applications, and comparative studies, providing a comprehensive overview of its therapeutic potential.

Overview of this compound

Levoleucovorin (also known as L-leucovorin) is a reduced folate derivative that acts as a cofactor in various metabolic processes. It is primarily used to mitigate the toxic effects of methotrexate and to enhance the efficacy of 5-fluorouracil (5-FU) in cancer therapy. Unlike the racemic mixture of leucovorin, levoleucovorin contains only the pharmacologically active levo-isomer, which has demonstrated superior biological activity in several studies .

Levoleucovorin functions by bypassing the inhibition caused by dihydrofolate reductase (DHFR) due to antifolate drugs like methotrexate. It is rapidly converted into 5-methyltetrahydrofolate, which is essential for DNA synthesis and repair. This conversion allows levoleucovorin to replenish intracellular folate pools and restore normal cellular function, thereby mitigating toxicity and enhancing therapeutic outcomes .

Pharmacokinetics

- Absorption : After intravenous administration, levoleucovorin achieves peak serum concentrations rapidly, with a mean peak concentration of 1722 ng/mL for total tetrahydrofolate .

- Distribution : Levoleucovorin does not bind significantly to human serum albumin and is distributed widely across tissues.

- Metabolism : It is extensively converted to tetrahydrofolic acid derivatives within cells.

- Elimination : The compound is primarily excreted through urine .

Enhanced Efficacy with 5-Fluorouracil

Research indicates that levoleucovorin significantly enhances the cytotoxic effects of 5-FU. In vitro studies have shown that levoleucovorin has an 8-fold higher substrate affinity for reduced folate carriers compared to its dextro counterpart, leading to improved uptake and efficacy in cancer cells .

Table 1: Comparative Efficacy of Levoleucovorin and Dextro-Leucovorin

| Parameter | Levoleucovorin (L-LV) | Dextro-Leucovorin (D-LV) |

|---|---|---|

| Substrate Affinity (RFC) | 8-fold higher | Lower |

| Cytotoxicity Protection | Efficient | Ineffective |

| Enhancement of 5-FU Efficacy | Yes | No |

Clinical Applications

Levoleucovorin is primarily indicated for:

- Rescue Therapy : Following high-dose methotrexate treatment in osteosarcoma patients.

- Combination Chemotherapy : Used alongside 5-FU for advanced metastatic colorectal cancer treatment .

Case Studies

-

Colorectal Cancer Treatment :

In a comparative study involving patients treated with sodium-based levoleucovorin versus calcium-based leucovorin, results indicated a higher overall response rate (61% vs. 55%) and longer median overall survival (22.9 months vs. 11.9 months) for those receiving levoleucovorin . -

Toxicity Profile :

Clinical evaluations have shown that levoleucovorin has a more favorable toxicity profile compared to its racemic counterpart. Patients experienced fewer severe adverse events when treated with levoleucovorin, highlighting its potential for safer administration in chemotherapy regimens .

Eigenschaften

CAS-Nummer |

1141892-29-6 |

|---|---|

Molekularformel |

C20H21N7Na2O7 |

Molekulargewicht |

517.4 g/mol |

IUPAC-Name |

disodium;(2S)-2-[[4-[[(6S)-2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioate |

InChI |

InChI=1S/C20H23N7O7.2Na/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;;/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);;/q;2*+1/p-2/t12-,13-;;/m0../s1 |

InChI-Schlüssel |

FSDMNNPYPVJNAT-NJHZPMQHSA-L |

Isomerische SMILES |

C1[C@@H](N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Kanonische SMILES |

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.